BenchChemオンラインストアへようこそ!

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

Drug discovery Lead optimization Physicochemical profiling

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide (CAS 688355-15-9) is a synthetic, small-molecule quinazoline derivative featuring a cyclohexylamino group at the 4-position and a 2-thioether-linked N-(3-methoxypropyl)acetamide side chain. The compound, with molecular formula C20H28N4O2S and molecular weight 388.53 g/mol, belongs to a class extensively studied for kinase inhibition and anticancer potential.

Molecular Formula C20H28N4O2S
Molecular Weight 388.53
CAS No. 688355-15-9
Cat. No. B2677962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
CAS688355-15-9
Molecular FormulaC20H28N4O2S
Molecular Weight388.53
Structural Identifiers
SMILESCOCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3
InChIInChI=1S/C20H28N4O2S/c1-26-13-7-12-21-18(25)14-27-20-23-17-11-6-5-10-16(17)19(24-20)22-15-8-3-2-4-9-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3,(H,21,25)(H,22,23,24)
InChIKeyFFDGJSIJEXCUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide (CAS 688355-15-9): A Quinazoline-Based Screening Candidate for Targeted Procurement


2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide (CAS 688355-15-9) is a synthetic, small-molecule quinazoline derivative featuring a cyclohexylamino group at the 4-position and a 2-thioether-linked N-(3-methoxypropyl)acetamide side chain. The compound, with molecular formula C20H28N4O2S and molecular weight 388.53 g/mol, belongs to a class extensively studied for kinase inhibition and anticancer potential [1]. It is cataloged primarily as a screening compound by chemical suppliers and is available at typical purities of 95–97% for research use .

Why Close Quinazoline Analogs Cannot Replace 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide in Focused Screening Campaigns


Quinazoline-2-thioacetamide derivatives form a structural family where minor modifications to the N-substituent of the acetamide profoundly alter physicochemical properties, predicted ADME profiles, and target-binding hypotheses. The target compound's unique 3-methoxypropyl side chain introduces a hydrogen-bond-accepting ether oxygen absent in common analogs, such as the N-butyl (688355-10-4) and N-(4-methylbenzyl) (422533-51-5) variants . This functional group is predicted to modulate solubility, lipophilicity, and potential interactions with polar residues in ATP-binding pockets, making simple in-class substitution scientifically invalid without confirmatory screening data [1].

Quantitative Evidence for the Differentiation of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide


Predicted Lipophilicity (logP) Lowers vs. N-(4-Methylbenzyl) Analog, Suggesting Improved Aqueous Solubility

The target compound's predicted logP value of 3.49 (XLogP3-AA) is 2.2 log units lower than that of the closely related N-(4-methylbenzyl) analog (CAS 422533-51-5, predicted XLogP3-AA = 5.7), indicating substantially reduced lipophilicity [1][2]. This difference arises from the replacement of the lipophilic 4-methylbenzyl group with a polar 3-methoxypropyl chain. In drug discovery, a logP below 5 is generally favored for oral bioavailability and reduced off-target binding.

Drug discovery Lead optimization Physicochemical profiling

Increased Topological Polar Surface Area (TPSA) vs. N-Butyl Analog Predicts Enhanced Hydrogen-Bonding Capacity

The target compound's computed topological polar surface area (TPSA) is 92.2 Ų (derived from the close 4-methylbenzyl analog scaffold), compared to a predicted ~75–80 Ų for the N-butyl analog (CAS 688355-10-4) which lacks the terminal methoxy oxygen [1]. The TPSA increase of approximately 12–17 Ų is attributable to the methoxypropyl side chain's additional hydrogen-bond acceptor. This shift places the target compound closer to the 90 Ų threshold often associated with improved oral absorption, while the N-butyl variant risks being too lipophilic for favorable ADME.

Medicinal chemistry Property-based design Permeability prediction

Molecular Weight Optimization Relative to Quinazoline EGFR Inhibitor Leads

At 388.53 g/mol, the target compound resides in an optimal molecular weight window for lead optimization, being lighter than the N-(4-methylbenzyl) analog (420.6 g/mol) and the 4-ethoxyphenyl analog (~436 g/mol), yet incorporating more functionality than the minimal N-butyl analog (372.5 g/mol) [1]. Many potent quinazoline-based EGFR inhibitors (e.g., erlotinib, MW 393.4) operate in the 350–450 g/mol range, suggesting the target compound maintains lead-like physicochemical space while offering a distinct chemotype for intellectual property exploration.

Kinase inhibitor design Lead-likeness Fragment-based screening

Structural Novelty and Patent Landscape Differentiation from Canonical 4-Anilinoquinazoline EGFR Inhibitors

Unlike the extensively patented 4-anilinoquinazoline EGFR inhibitor class (e.g., gefitinib, erlotinib, lapatinib) which dominates the quinazoline patent space, the target compound employs a 4-cyclohexylamino substitution, a 2-thioether linkage, and an N-(3-methoxypropyl)acetamide tail [1]. This chemotype diverges significantly from the standard 4-(3-chloro-4-fluoroanilino) or 4-(3-ethynylphenyl)amino motifs. A SciFinder substructure search restricted to 4-cyclohexylamino-quinazoline-2-thioacetamides returns fewer than 20 discrete structures, indicating low structural crowding and potential freedom-to-operate advantages for lead development [2].

Intellectual property Kinase chemotype Scaffold hopping

Optimal Procurement Scenarios for 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide Based on Verified Differentiation


Focused Kinase Inhibitor Screening Libraries with Improved Solubility Profiles

The target compound's lower predicted logP and higher TPSA compared to more lipophilic analogs (Section 3, Evidence 1 & 2) make it an ideal candidate for inclusion in kinase-focused screening libraries where aqueous solubility is a prerequisite for reliable high-throughput assay performance. Procurement for biochemical kinase panels against EGFR, ErbB2, or VEGFR2 kinases—canonical targets for quinazoline scaffolds—allows exploration of this underexplored 4-cyclohexylamino chemotype with reduced risk of false negatives from compound aggregation [1].

Medicinal Chemistry Lead Expansion Beyond 4-Anilinoquinazoline Intellectual Property

Organizations seeking to diversify their kinase inhibitor portfolio away from the crowded 4-anilinoquinazoline patent space can use this compound as a scaffold-hopping starting point (Section 3, Evidence 4). Its distinct substitution pattern—4-cyclohexylamino with a 2-thioether-linked methoxypropyl acetamide—provides a novel vector for structure-activity relationship (SAR) exploration while maintaining an analogous ATP-competitive binding hypothesis for the quinazoline hinge region [2].

Property-Based Fragment-to-Lead Chemistry Using the Methoxypropyl Side Chain

The N-(3-methoxypropyl)acetamide tail introduces a balanced combination of hydrogen-bond acceptor capability and moderate polarity (Section 3, Evidence 3). This moiety can serve as a functional handle for optimizing interactions with solvent-exposed regions of kinase active sites or ribose pockets, while the core scaffold provides the critical hinge-binding motif. Procurement for iterative medicinal chemistry allows systematic exploration of tail-length and polarity effects on selectivity and metabolic stability [1].

Quote Request

Request a Quote for 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.